molecular formula C18H19ClN2O2 B2490167 N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 895712-42-2

N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No. B2490167
CAS RN: 895712-42-2
M. Wt: 330.81
InChI Key: DRMCGDBJPXVNJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxalamide derivatives, including compounds similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, involves novel synthetic approaches that allow for the creation of these complex molecules. A notable method involves acid-catalyzed rearrangements of oxiranes leading to the formation of oxalamides, showcasing the versatility and creativity in synthetic organic chemistry (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide group, which significantly influences the compound's physical and chemical properties. Studies on similar compounds reveal complex molecular arrangements and supramolecular networks formed through hydrogen bonding and other non-covalent interactions, contributing to their structural stability and functionality (Lee, 2010).

Scientific Research Applications

Catalysis

  • Copper-Catalyzed Alkyne-Aryl Halide Coupling : A study by Chen et al. (2023) shows that a related oxalamide, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), is an effective ligand for copper-catalyzed coupling reactions of aryl halides with alkynes. This process is efficient at relatively low temperatures and can be used to form diverse internal alkynes (Chen et al., 2023).

Organic Synthesis

  • Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is simple, high yielding, and useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Medical Research

  • HIV-1 Primary Isolate Neutralization : A compound structurally similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, known as NBD-556, was studied by Yoshimura et al. (2010). It reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of anti-gp120 monoclonal antibodies. This research suggests potential applications in HIV-1 treatment (Yoshimura et al., 2010).

Environmental Chemistry

  • Degradation of Antimicrobial Compounds : Li et al. (2020) explored the UV and UV/persulfate advanced oxidation processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to the one . This study provides insights into efficient degradation pathways for such compounds in water treatment (Li et al., 2020).

Material Science

  • Nonlinear Optical Properties : Murthy et al. (2013) synthesized novel oxazol-5-ones, structurally related to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, to investigate their third-order nonlinear optical properties. Such compounds have potential applications in the field of optical limiting (Murthy et al., 2013).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(19)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCGDBJPXVNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide

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